MARCKS Peptide(151-175), Phosphorylated

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

MARCKS Peptide(151-175), Phosphorylated is a synthetic 25-amino-acid phosphopeptide (sequence KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK; formula C₁₄₇H₂₄₆N₄₁O₄₀P₃; MW ~3320.8) corresponding to the tri-phosphorylated effector domain (ED) of the Myristoylated Alanine-Rich C Kinase Substrate protein. It carries phosphate groups at three conserved serine residues (positions equivalent to Ser8, Ser12, and Ser19 within the ED), mimicking the product of Protein Kinase C (PKC)-mediated phosphorylation of full-length MARCKS.

Molecular Formula C₁₄₇H₂₄₆N₄₁O₄₀P₃
Molecular Weight 3320.80
Cat. No. B1574828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARCKS Peptide(151-175), Phosphorylated
Molecular FormulaC₁₄₇H₂₄₆N₄₁O₄₀P₃
Molecular Weight3320.80
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MARCKS Peptide(151-175), Phosphorylated – Product Definition and Core Biochemical Identity for Procurement Decision-Making


MARCKS Peptide(151-175), Phosphorylated is a synthetic 25-amino-acid phosphopeptide (sequence KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK; formula C₁₄₇H₂₄₆N₄₁O₄₀P₃; MW ~3320.8) corresponding to the tri-phosphorylated effector domain (ED) of the Myristoylated Alanine-Rich C Kinase Substrate protein . It carries phosphate groups at three conserved serine residues (positions equivalent to Ser8, Ser12, and Ser19 within the ED), mimicking the product of Protein Kinase C (PKC)-mediated phosphorylation of full-length MARCKS. This post-translational modification fundamentally alters the peptide's electrostatic profile, transforming it from a polybasic membrane- and actin-cross-linking module into a soluble, signal-terminating species [1]. The compound is supplied as a lyophilized powder (purity ≥95%) and is exclusively intended for research use as a biochemical tool to interrogate phosphorylation-dependent MARCKS functions .

Why Unphosphorylated, Shorter, or Phospho-Mimetic MARCKS Peptides Cannot Substitute for MARCKS Peptide(151-175), Phosphorylated


The tri-phosphorylated MARCKS (151-175) peptide is not merely a PKC substrate or a generic polybasic domain; it is a defined, stoichiometrically phosphorylated biochemical species whose functional properties differ categorically from closely related analogs. The non-phosphorylated MARCKS (151-175) peptide potently cross-links actin filaments, binds calmodulin with high affinity, and sequesters PIP₂ on membranes, whereas the phosphorylated form loses all three activities simultaneously [1]. Shorter MARCKS peptides (e.g., residues 159–165) fail to recapitulate the biological activity of the full effector domain [2]. Phospho-mimetic mutants in which serines are replaced by aspartate residues do not inhibit α7 nicotinic acetylcholine receptors, unlike the authentically phosphorylated peptide (IC₅₀ = 16 nM) [3]. These qualitative functional differences mean that interchanging these peptides without verifying phosphorylation state or sequence length will produce divergent—and often opposite—experimental outcomes, making the precisely tri-phosphorylated 151–175 peptide irreplaceable for studies requiring the authentic PKC-phosphorylated effector domain.

Quantitative Differentiation of MARCKS Peptide(151-175), Phosphorylated Against Closest Analogs and In-Class Candidates


High-Potency α7 Nicotinic Acetylcholine Receptor Inhibition: Phosphorylated MARCKS ED Peptide vs. Shorter Peptides and Phospho-Mimetic Mutants

The phosphorylated MARCKS effector domain peptide (residues 151–175) potently inhibits α7 nicotinic acetylcholine receptors (nAChRs) with an IC₅₀ of 16 nM, as measured by two-electrode voltage-clamp in Xenopus laevis oocytes expressing recombinant α7 nAChRs [1]. In contrast, a shorter MARCKS peptide (residues 159–165) produces no detectable inhibition of α7 nAChR-mediated currents [2]. Furthermore, a phospho-mimetic MARCKS ED peptide in which four serine residues were replaced with aspartate residues was completely unable to inhibit α7 nAChR-mediated currents, demonstrating that aspartate substitution cannot functionally recapitulate authentic serine phosphorylation [1]. Inhibition was activity- and voltage-independent, and the MARCKS ED peptide did not block α-bungarotoxin binding, indicating a non-competitive mechanism distinct from classical α7 antagonists [1]. Inhibition extended to α4β2 and α2β2 nAChRs but with decreased potency relative to α7 [1].

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

Phosphorylation-Dependent Calmodulin Release: 200-Fold Affinity Reduction vs. Non-Phosphorylated MARCKS Peptide

PKC phosphorylation of a synthetic 25-amino-acid MARCKS peptide (identical in sequence to residues 151–175) at a stoichiometry of 3.0 mol phosphate/mol peptide produces a 200-fold decrease in its affinity for calmodulin (CaM) [1]. Phosphorylation occurred primarily at serine 8 and serine 12, with phosphorylation of serine 12 specifically regulating peptide affinity for CaM [1]. The dissociation of phosphorylated peptide from CaM paralleled the phosphorylation of 1 mol serine/mol peptide, and the released CaM subsequently bound to myosin light chain kinase (t₁/₂ = 1.6 min), stimulated phosphodiesterase (t₁/₂ = 1.2 min), and activated calcineurin (t₁/₂ = 1.7 min) [1]. Partially purified full-length MARCKS protein produced a quantitatively similar inhibition of CaM-phosphodiesterase that was reversed by PKC phosphorylation, confirming that the peptide faithfully recapitulates the behavior of the intact protein [1]. This stands in marked contrast to the non-phosphorylated peptide, which binds CaM tightly and inhibits CaM-dependent enzymes [1].

Calmodulin Signaling Protein Kinase C Calcium Signaling

Phosphorylation-Induced Membrane Dissociation: 1,000-Fold Affinity Reduction with Sub-30-Second Half-Time vs. Neuromodulin Peptide

Phosphorylation of the MARCKS effector domain peptide (residues 151–175) decreases its electrostatic affinity for phospholipid vesicles containing 15% acidic lipid by approximately 1,000-fold and produces a rapid dissociation with a half-time of less than 30 seconds (t₁/₂ < 30 s) [1]. This was measured alongside the corresponding basic domain peptide of neuromodulin (GAP-43), a related PKC substrate. The non-phosphorylated MARCKS peptide binds to membranes containing 10% acidic phospholipids with an electrostatic affinity of 10⁴ M⁻¹ (expressed as χ/[P]), which is equivalent in magnitude to the hydrophobic affinity contributed by the myristate moiety in the full-length protein, underscoring the dominant contribution of the basic effector domain to membrane attachment [1]. The neuromodulin basic peptide also shows phosphorylation-dependent membrane dissociation, but the MARCKS peptide—with its 13 basic residues and 5 phenylalanine residues—exhibits a distinctly larger electrostatic enhancement of binding compared to the less basic neuromodulin domain [2]. The 1,000-fold affinity switch and sub-30-second dissociation kinetics establish a uniquely rapid and reversible membrane translocation mechanism.

Membrane Biophysics Electrostatic Switch Signal Transduction

Loss of Actin Filament Cross-Linking Activity: Phosphorylated vs. Non-Phosphorylated MARCKS ED Peptide

Non-phosphorylated MARCKS (151–175) peptide efficiently cross-links F-actin filaments, an activity that is eliminated upon phosphorylation by PKC, although residual monomeric actin filament binding is retained [1]. Quantitative analysis by Yarmola et al. revealed that phosphorylation decreases site-specific actin-binding affinity by no more than 0.7 kcal/mol, which is less than the effect of alanine substitution for phenylalanine residues within the binding site [2]. However, phosphorylation produces a much greater functional effect—complete loss of actin filament cross-linking activity—than alanine substitution [2]. This dissociation between modest site-specific affinity loss and profound functional inactivation is explained by phosphorylation-induced conformational compaction: NMR spectroscopy shows that the phosphorylated peptide assumes a more compact structure in aqueous solution compared to the extended conformation of the non-phosphorylated peptide, effectively occluding one of two actin-binding sites and thereby precluding bivalent cross-linking [1]. The phosphorylated peptide can still pellet F-actin at high concentrations (≥7.0 mM), but cannot cross-link filaments, making it a functionally distinct species [1].

Cytoskeleton Actin Dynamics Conformational Switching

PIP₂ Sequestration and Its Phosphorylation-Dependent Reversal: Quantitative Binding Stoichiometry vs. Other Basic Peptide Domains

The MARCKS (151–175) peptide binds PIP₂ with high affinity and defined stoichiometry: direct binding measurements using centrifugation and fluorescence-based assays show that approximately 10 nM PIP₂, presented in vesicles containing 0.01%, 0.1%, or 1% PIP₂, binds 50% of MARCKS (151–175) peptide [1]. Electrophoretic mobility and competition experiments demonstrate that MARCKS (151–175) forms an electroneutral complex with approximately 4 PIP₂ molecules per peptide [1]. The peptide binds equally well to PI(4,5)P₂ and PI(3,4)P₂ [1]. This PIP₂ sequestration is driven by local electrostatic interactions: increasing the salt concentration from 100 mM to 500 mM reduces binding 100-fold, confirming the electrostatic nature of the interaction [1]. At physiological concentrations (<10 μM), the MARCKS peptide (or full-length MARCKS) inhibits PLC-δ1 and PLC-β1-catalyzed hydrolysis of PIP₂ in phospholipid vesicles [2]. Direct fluorescence microscopy demonstrates that the peptide forms lateral membrane domains enriched in phosphatidylserine and PIP₂—but not PLC—thereby physically sequestering the substrate from the enzyme [2]. Critically, PKC-mediated phosphorylation of MARCKS (151–175) releases this inhibition, allowing PLC to produce a burst of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) [2]. In contrast, MARCKS (151–175) does not sequester monovalent acidic lipids such as phosphatidylserine, demonstrating specificity for multivalent PIP₂ (the peptide binds PIP₂-containing vesicles with ~100-fold greater affinity than PS-only vesicles) [3].

Phosphoinositide Signaling PLC Regulation Lipid Sequestration

Sequence-Specific Behavioral Pharmacology: MARCKS (151–175) vs. Shorter MARCKS Peptide (159–165) in Hippocampal Memory Performance

In vivo hippocampal infusion of MARCKS (151–175) peptide in rats produces a dramatic, dose-dependent impairment of both working (changing) and reference (constant) memory on the 16-arm radial maze, with a robust effect at 10 μg/side and smaller inconsistent effects at lower doses [1]. In contrast, the shorter MARCKS peptide (residues 159–165), corresponding to a truncated segment of the effector domain, produces no significant effect on memory performance at any dose tested [1]. This differential behavioral outcome is consistent with the in vitro electrophysiological finding that the long MARCKS (151–175) peptide potently inhibits α7 nAChRs (IC₅₀ = 16 nM), whereas the short peptide does not [1][2]. The memory impairment is specifically attributable to the full-length effector domain sequence rather than to nonspecific effects of polybasic peptide infusion, establishing sequence-length-dependent functional selectivity in a whole-animal behavioral model.

Behavioral Neuroscience Memory α7 nAChR

Optimal Research Use Cases for MARCKS Peptide(151-175), Phosphorylated Based on Quantitative Differentiation Evidence


Phosphorylation-Dependent Calmodulin Release and CaM-Dependent Enzyme Activation Assays

The 200-fold reduction in calmodulin binding affinity upon PKC-mediated phosphorylation [1] makes this peptide indispensable for in vitro reconstitution of CaM-dependent signaling cascades. Researchers can load the non-phosphorylated peptide with CaM, then trigger PKC phosphorylation to release CaM, quantitatively monitoring subsequent activation of downstream targets such as myosin light chain kinase, phosphodiesterase, and calcineurin (t₁/₂ = 1.2–1.7 min). The tri-phosphorylated peptide serves as a pre-formed, stoichiometrically defined 'product' standard for calibrating these release kinetics in comparative studies.

Electrophysiological Studies of α7 Nicotinic Acetylcholine Receptor Modulation

With an IC₅₀ of 16 nM for recombinant α7 nAChRs expressed in Xenopus oocytes [1], and confirmed activity against native α7 nAChRs in acutely isolated rat hippocampal slices, this phosphopeptide serves as a validated, non-competitive α7 antagonist tool. Critically, neither shorter MARCKS fragments (159–165) [2] nor phospho-mimetic Ser→Asp mutants [1] inhibit α7 nAChR currents, making the authentically phosphorylated 151–175 peptide uniquely suitable for dissecting the role of the MARCKS effector domain in cholinergic signaling and for use as a positive control in nAChR drug discovery screening cascades.

In Vitro Membrane Translocation and PIP₂ Sequestration/Release Kinetic Studies

The ~1,000-fold phosphorylation-dependent reduction in membrane binding affinity and the sub-30-second dissociation half-time [1], combined with the defined 4:1 PIP₂:peptide binding stoichiometry [2], enable precise biophysical measurement of stimulus-induced phosphoinositide dynamics. The peptide can be used in fluorescence resonance energy transfer (FRET), electron paramagnetic resonance (EPR), and fluorescence microscopy assays to monitor real-time PIP₂ sequestration and phosphorylation-triggered release in model membrane systems. Its inability to sequester monovalent acidic lipids (PS) while binding multivalent PIP₂ with high specificity [3] makes it a selective PIP₂-sequestering probe distinct from generic polybasic domains.

Actin Cytoskeleton Remodeling Studies: Disambiguating Cross-Linking vs. Filament Docking Functions

The phosphorylated peptide's unique property—retention of monomeric actin filament binding while completely lacking cross-linking activity [1][2]—allows researchers to selectively study the actin-docking function of MARCKS in isolation from its cross-linking function. This is not achievable with the non-phosphorylated peptide (which both binds and cross-links), alanine-substitution mutants (which partially retain cross-linking despite reduced affinity), or phospho-mimetic mutants. The peptide is therefore optimal for in vitro actin pelleting, light scattering, and fluorescence microscopy assays requiring functional separation of these two actin-binding modalities.

Quote Request

Request a Quote for MARCKS Peptide(151-175), Phosphorylated

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.